3-(Benzyloxy)-2,6-difluorobenzoic acid
Overview
Description
3-(Benzyloxy)-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C14H10F2O3 and its molecular weight is 264.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Modification
3-(Benzyloxy)-2,6-difluorobenzoic acid is a derivative of 2,6-difluorobenzoic acid, which has been used in various chemical syntheses. For example, it has been transformed into different benzoic acids and bromobenzoic acids containing homovicinal fluorine atoms through modern organometallic methods (Schlosser & Heiss, 2003). This demonstrates the compound's versatility in organic chemistry, particularly in creating structurally diverse molecules.
2. Environmental Tracing
In environmental studies, 2,6-difluorobenzoate (a closely related compound) has been evaluated as a conservative tracer for studying water movement in porous media. Its transport properties were found to be similar to bromide, a common tracer, in certain soil types (Jaynes, 1994). This suggests potential applications of this compound in environmental monitoring and hydrological studies.
3. Catalysis in Polymer Synthesis
Zinc complexes derived from benzoic acids like 2,6-difluorobenzoate have been synthesized and shown to be effective catalysts in copolymerization processes involving carbon dioxide and epoxides (Darensbourg, Wildeson, & Yarbrough, 2002). The use of this compound in such zinc complexes could potentially lead to the development of novel catalytic systems for polymer synthesis.
4. Magnetic Properties in Coordination Polymers
The compound has been used in synthesizing coordination polymers with interesting magnetic properties. For instance, azido-copper coordination polymers with 2,6-difluorobenzoic acid have demonstrated unique magnetic behaviors, including ferromagnetic coupling and slow magnetic relaxation (Liu et al., 2017). This highlights its potential applications in magnetic materials and molecular electronics.
5. Spectroscopic Studies
In spectroscopy, derivatives of this compound have been used to investigate the electronic and spectroscopic properties of certain compounds, such as avobenzone derivatives attached to metal complexes (Chisholm et al., 2015). This application is crucial for understanding the photophysical behaviors of these complexes, which is important in fields like photovoltaics and photochemistry.
Properties
IUPAC Name |
2,6-difluoro-3-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLROWGOGJMTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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